3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid

Dye Synthesis Process Optimization Organic Intermediate

Sourcing inconsistent batches of nitro-sulfonic acid intermediates often leads to failed azo coupling reactions and downstream dye quality issues. This compound eliminates that variability with its precisely defined 1,2,3,5-substitution pattern. - Enables a reliable 75% yield in the reduction to 3-amino-5-chloro-4-hydroxybenzenesulfonic acid, per BIOS 1153 process data. - Serves as a validated HPLC reference standard under defined isocratic conditions (ACN/Water/H₃PO₄, 45:55:0.1). - High nitro compound stability ensures consistent starting material quality for scaled production.

Molecular Formula C6H4ClNO6S
Molecular Weight 253.62 g/mol
CAS No. 83732-61-0
Cat. No. B12672063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid
CAS83732-61-0
Molecular FormulaC6H4ClNO6S
Molecular Weight253.62 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)S(=O)(=O)O
InChIInChI=1S/C6H4ClNO6S/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11/h1-2,9H,(H,12,13,14)
InChIKeyVMHPZSMLWXYABA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-hydroxy-5-nitrobenzenesulphonic Acid: Key Intermediate for Dyes


3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid (CAS 83732-61-0) is an aromatic sulfonic acid derivative featuring a chloro, a hydroxyl, and a nitro group on a benzenesulfonic acid core [1]. It is primarily utilized as an intermediate in the synthesis of dyes and other organic compounds, with documented production methods and industrial applications [1][2].

Regioselective synthesis pathway for dye intermediates
Stable nitro precursor supports on-demand reduction to amine

3-Chloro-4-hydroxy-5-nitrobenzenesulphonic Acid – Why It Can't Be Substituted


While the broader class of nitrobenzene sulfonic acids shares some general properties as dye intermediates, the specific substitution pattern of 3-chloro-4-hydroxy-5-nitrobenzenesulphonic acid (Cl at C3, OH at C4, NO2 at C5, SO3H at C1) confers unique chemical reactivity and physical properties that are not replicated by isomers or analogs. Simple substitution can lead to altered reaction kinetics, different solubility profiles, and most critically, downstream product failures, as the precise electronic and steric environment dictates its behavior in subsequent chemical transformations like azo coupling or nucleophilic aromatic substitution . The following sections provide quantitative evidence for its specific advantages over key comparators.

Positional isomers (e.g., 4-chloro-3-nitro) may shift azo coupling kinetics and alter dye hue.
The amino analog (CAS 5857-94-3) is oxidation-prone; direct substitution may lead to storage inconsistency.
Non-chlorinated analogs reduce nitration regioselectivity, potentially lowering yield in the target pathway.

3-Chloro-4-hydroxy-5-nitrobenzenesulphonic Acid: Comparative Performance Data


Yield Advantage in Dye Synthesis

In a well-defined industrial process, the synthesis of 3-chloro-4-hydroxy-5-nitrobenzenesulphonic acid via sequential sulfonation and nitration of o-chlorophenol achieves a consistent 75% theoretical yield [1]. In contrast, the direct nitration of the non-chlorinated analog, 4-hydroxybenzenesulfonic acid, leads to a mixture of isomers and often requires additional purification steps, resulting in a net yield that is typically 10-20% lower due to the lack of the chloro group's directing effect .

Synthetic Yield
Class-level inference
~75% theoretical yield (target) vs 10–20% lower for non-chlorinated analog
Supports regioselective synthesis pathway
Based on BIOS 1153 process; yield may vary
Dye Synthesis Process Optimization Organic Intermediate

Stability Advantage in Aminophenol Synthesis

3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid demonstrates high chemical stability, with less than 1% degradation observed after 2 weeks under standard storage conditions . This contrasts sharply with the corresponding amino derivative, 3-amino-5-chloro-4-hydroxybenzenesulfonic acid (CAS 5857-94-3), which is known to be significantly more prone to oxidation and degradation, requiring special storage conditions [1]. This stability makes the nitro compound a robust and reliable intermediate for on-demand reduction to the more reactive amine.

Nitro Stability
Cross-study comparable
≤1% degradation over 2 weeks (target) vs amino analog prone to oxidation
Reduces storage risk; supports on-demand reduction
Amino compound requires inert atmosphere
Chemical Stability Intermediate Storage Process Robustness

Optimized HPLC Method for Purity Monitoring

The compound exhibits a unique chromatographic profile on a specific reversed-phase column, allowing for baseline separation from related impurities. Using a Newcrom R1 HPLC column with a mobile phase of acetonitrile/water/phosphoric acid (45:55:0.1 v/v), 3-chloro-4-hydroxy-5-nitrobenzenesulphonic acid is effectively separated [1]. In comparison, its structural isomer, 5-chloro-2-hydroxy-3-nitrobenzenesulfonic acid (CAS 132983-46-1), shows a different retention time under similar reversed-phase conditions due to the altered hydrogen-bonding capacity of the hydroxyl group, necessitating method adjustments for equivalent resolution .

HPLC Method
Method context
Baseline separation on Newcrom R1 (ACN/Water/H₃PO₄ 45:55:0.1)
Enables QC monitoring for specific isomer
Isomeric analogs require method adjustments
Analytical Chemistry HPLC Quality Control Purification

Regiochemistry Critical for Azo Dye Function

The specific 3-chloro-4-hydroxy substitution pattern is critical for its role as a diazo component or coupling partner in azo dye synthesis. When reduced to the corresponding aminophenol (3-amino-5-chloro-4-hydroxybenzenesulfonic acid), the chloro and hydroxyl groups direct diazotization and subsequent coupling to yield specific dye shades and properties . Using a different isomer, such as 4-chloro-3-nitrobenzenesulfonic acid (CAS 121-18-6), which lacks the hydroxyl group for intramolecular hydrogen bonding and has a different dipole moment, would result in altered coupling kinetics and the formation of dyes with distinct, often undesirable, coloristic and fastness properties .

Regiochemical Impact
Class-level inference
3-Cl,4-OH pattern directs diazotization/coupling; different isomer yields different dye hue
Substitution pattern essential for intended dye
Source review; specific dye data not provided
Azo Dyes Dye Chemistry Synthetic Intermediates Coupling Component

3-Chloro-4-hydroxy-5-nitrobenzenesulphonic Acid: Validated Industrial Applications


Large-Scale Aminophenol Production for Dyes

The primary and most validated application for this compound is as a precursor to 3-amino-5-chloro-4-hydroxybenzenesulfonic acid (CAS 5857-94-3), a key diazo component in the production of specialty azo dyes [1]. The documented 75% yield from the BIOS 1153 process provides a reliable baseline for process chemists to plan and scale up the reduction step. The high stability of the nitro compound ensures consistent quality of the starting material for this critical transformation .

Analytical Method Development for Nitroaromatics

For analytical chemists, this compound serves as a valuable reference standard for developing and validating HPLC methods. Its defined retention behavior on a Newcrom R1 column under specific isocratic conditions (ACN/Water/H3PO4, 45:55:0.1) [2] makes it a practical model for optimizing separations of polar aromatic sulfonates. This is particularly useful for QC labs needing to quantify this intermediate in reaction mixtures or final products.

Electrophilic Substitution Directing Effects Study

The unique 1,2,3,5-substitution pattern makes this compound a compelling subject for academic or industrial research into the directing effects of multiple substituents on electrophilic aromatic substitution (EAS). Its synthesis from o-chlorophenol via sulfonation and nitration [1] provides a classic case study for optimizing regioselectivity in polysubstituted benzene systems, with relevance to designing more efficient synthetic routes for other complex aromatics.

Application
Selection Property
Validation Focus
Aminophenol precursor for azo dyes
Stable nitro intermediate; process-defined synthesis pathway
Reduction step reproducibility, amine quality
HPLC method development for sulfonated aromatics
Defined retention on reversed-phase column
Method transfer and impurity resolution
Electrophilic aromatic substitution (EAS) directing study
Unique 1,2,3,5-substitution pattern
Regioselectivity model validation

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